molecular formula C10H14Cl3N B3165815 [(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride CAS No. 90389-17-6

[(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride

Cat. No. B3165815
CAS RN: 90389-17-6
M. Wt: 254.6 g/mol
InChI Key: IKSLKILHZYJJAG-UHFFFAOYSA-N
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Description

[(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride, also known as 'BDP' or 'Benocyclidine', is a chemical compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s and has been used in scientific research as a tool to investigate the mechanisms of action of other psychoactive compounds.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Compounds like 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are structurally related to “(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride”, have been found to be potent inhibitors of protein tyrosine kinases, showing selectivity for c-Src (Thompson et al., 2000).

Antihypertensive Activity

  • Derivatives such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have shown gradual and sustained antihypertensive activity in hypertensive rats (Bennett et al., 1981).

Application in Organic Synthesis

  • Synthesis involving compounds like “(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride” is used in the preparation of other chemicals, such as the oxidation of phenols to benzoquinones using copper(II) chloride–amine hydrochloride systems (Shimizu et al., 1992).

Development of Novel Chiral Palladacycle

  • A novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, synthesized from a compound structurally similar to “(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride”, has been used in developing chiral palladacycles for asymmetric hydrophosphination reactions (Yap et al., 2014).

Cytotoxic Effects in Cancer Research

  • Derivatives of compounds similar to “(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride” have been synthesized and screened for cytotoxic activity against tumor cell lines, indicating their potential in cancer research (Flefel et al., 2015).

Industrial Synthesis of Pharmaceuticals

  • Derivatives like (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride, structurally related to “(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride”, are used in the industrial synthesis of effective antidepressants like sertraline hydrochloride (Vukics et al., 2002).

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h3-5,13H,2,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLKILHZYJJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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